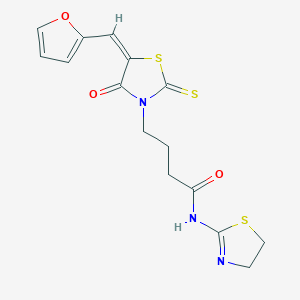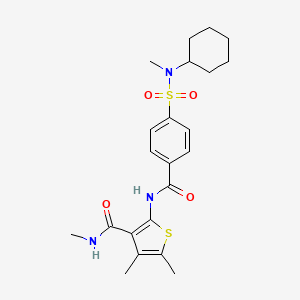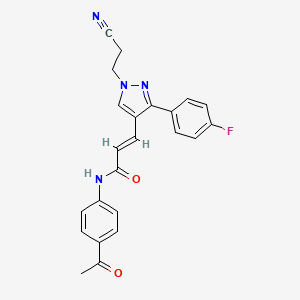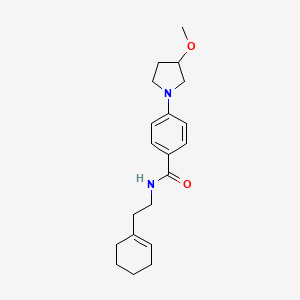![molecular formula C25H25NO2 B2581555 [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol CAS No. 1113025-23-2](/img/structure/B2581555.png)
[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol” is a complex organic compound. It contains a total of 57 bonds, including 32 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 18 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 4 six-membered rings, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether .
Molecular Structure Analysis
The molecular structure of this compound consists of 53 atoms, including 25 Hydrogen atoms, 25 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also includes 1 three-membered ring, 1 five-membered ring, and 4 six-membered rings .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 371.47 . The density is approximately 1.2±0.1 g/cm3 . The boiling point is around 522.7±50.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Structural Properties
Conformational Studies of Bicyclo[3.1.0]hexane Core Structures The bicyclo[3.1.0]hexane core structure, which is a critical component of [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol, has been extensively studied for its conformational properties. These core structures exhibit diverse biological activities and are utilized in various scientific applications, including as building blocks in the synthesis of nucleoside analogues, bioactive compounds, novel materials, and catalysts. They offer a robust framework for embedding bioactive units like GABA, enabling the design of conformationally locked amino acid analogues. The conformational locking in extended or distinct conformations allows these structures to be part of potent antibiotics and receptor antagonists (Jimeno et al., 2011).
Photochemical Applications
Photochemical Behavior of Arylcyclopropane Structures 1-Phenyl-4,4,5-trimethyl-3-oxabicyclo[3.1.0]hexan-2-one, a compound with structural similarities to this compound, has been studied for its photochemical properties. The photoreactions of this compound in various solvents lead to the formation of products through intermediate ketens. The understanding of these photochemical pathways is crucial for applications in synthetic organic chemistry and materials science (Noort & Cerfontain, 1979).
Synthetic Applications
Synthesis of Functionalized Derivatives Compounds structurally related to this compound have been employed as intermediates in the synthesis of valuable chemical entities. These include the synthesis of various 3,4-disubstituted l-glutamates from novel lactone derivatives and the creation of unique bicyclic structures through rearrangements of spirocyclic epoxides (Dauban et al., 1996; Adamovskyi et al., 2014). These methodologies open avenues for the design of new pharmaceuticals and materials.
Rearrangement and Ring Expansion Techniques Selective rearrangement techniques have been applied to derivatives of the bicyclo[3.1.0]hexane core structure, facilitating the synthesis of novel compounds. These techniques include the use of fluorine-mediated rearrangements to introduce functional groups into the bicyclic framework and selective ring-opening reactions to create new molecular architectures (Krow et al., 2004).
Eigenschaften
IUPAC Name |
[(1S,3S,5S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c27-18-24-17-22(16-23(24)28-24)26-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23,26-27H,16-18H2/t22-,23-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDDPUDMYMCTNU-HJOGWXRNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2(C1O2)CO)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C[C@@]2([C@H]1O2)CO)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[2-[4-[(prop-2-enoylamino)methyl]phenyl]ethyl]carbamate](/img/structure/B2581477.png)




![2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B2581486.png)

![4-methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B2581488.png)


![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2581494.png)
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)pyridine-3-sulfonamide](/img/structure/B2581495.png)